molecular formula C16H26N2O5 B1455213 1-Oxo-2,8-diaza-spiro[4.5]decane-4,8-dicarboxylic acid 8-tert-butyl ester 4-ethyl ester CAS No. 1357352-07-8

1-Oxo-2,8-diaza-spiro[4.5]decane-4,8-dicarboxylic acid 8-tert-butyl ester 4-ethyl ester

Cat. No. B1455213
M. Wt: 326.39 g/mol
InChI Key: WSOVAVPSJOTMGD-UHFFFAOYSA-N
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Description

“1-Oxo-2,8-diaza-spiro[4.5]decane-4,8-dicarboxylic acid 8-tert-butyl ester 4-ethyl ester” is a chemical compound with the CAS Number: 1357351-88-2 . It has a molecular weight of 298.34 . The IUPAC name for this compound is 8-(tert-butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H22N2O5/c1-13(2,3)21-12(20)16-6-4-14(5-7-16)9(10(17)18)8-15-11(14)19/h9H,4-8H2,1-3H3,(H,15,19)(H,17,18) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound appears as a white to yellow solid .

Scientific Research Applications

Synthesis Techniques

The compound is related to the broader category of spiro compounds, which are of significant interest due to their complex structures and potential applications. A key aspect of research around similar compounds involves innovative synthesis techniques. For instance, spiro compounds, including variations of diaza-spiro[4.5]decane systems, have been synthesized through Rhodium(II)-carbenoid C–H insertion reactions, showcasing a method to create α,β′-dioxospirane systems from diazo intermediates (Aburel, Pompiliu S., Romming, C., & Undheim, K., 2000). This method emphasizes competitive insertions, providing a path to synthesize complex spiro compounds with specific configurations.

Anticonvulsant Evaluation

Another research focus is the evaluation of spiro compounds for their biological activity, such as anticonvulsant properties. Spiro[4.5] and spiro[4.6] carboxylic acids, which share structural similarities with the target compound, have been synthesized and tested for their anticonvulsant effectiveness. These studies aim to understand the role of carboxylic acid groups in compounds like valproic acid, exploring how structural analogues might offer new therapeutic options (Scott, K., Moore, J., & others, 1985).

Derivatives Synthesis and Applications

Research has also extended to the synthesis of new derivatives of carbo(hetero)cyclospirobutanoic lactones, investigating compounds with 2-oxo-1-oxaspiro[4.5]decan-3,4-dicarboxylic acid derivatives. These studies focus on transforming these compounds through various chemical reactions to yield acids, acyl chlorides, and other derivatives, potentially leading to novel therapeutic agents or materials (Kuroyan, A., Pogosyan, S. A., & Grigoryan, N. P., 1995).

Neurotropic Activity

Further, the synthesis and neurotropic activity of N-benzylimides of 2-oxo-1-oxaspiro-4,5-decane-3,4-dicarboxylic acids have been explored. These studies aim at creating compounds with potential neurotropic effects, such as inhibiting serotonin deamination or potentiating the effects of tryptamine and 5-hydroxytryptophan, which could have implications for treating neurological disorders (Grigoryan, N. P., Pogosyan, S. A., & Sukasyan, R. S., 2007).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

8-O-tert-butyl 4-O-ethyl 1-oxo-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O5/c1-5-22-12(19)11-10-17-13(20)16(11)6-8-18(9-7-16)14(21)23-15(2,3)4/h11H,5-10H2,1-4H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOVAVPSJOTMGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC(=O)C12CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-tert-Butyl 4-ethyl 1-oxo-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Oxo-2,8-diaza-spiro[4.5]decane-4,8-dicarboxylic acid 8-tert-butyl ester 4-ethyl ester
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1-Oxo-2,8-diaza-spiro[4.5]decane-4,8-dicarboxylic acid 8-tert-butyl ester 4-ethyl ester
Reactant of Route 3
1-Oxo-2,8-diaza-spiro[4.5]decane-4,8-dicarboxylic acid 8-tert-butyl ester 4-ethyl ester
Reactant of Route 4
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1-Oxo-2,8-diaza-spiro[4.5]decane-4,8-dicarboxylic acid 8-tert-butyl ester 4-ethyl ester
Reactant of Route 5
1-Oxo-2,8-diaza-spiro[4.5]decane-4,8-dicarboxylic acid 8-tert-butyl ester 4-ethyl ester
Reactant of Route 6
Reactant of Route 6
1-Oxo-2,8-diaza-spiro[4.5]decane-4,8-dicarboxylic acid 8-tert-butyl ester 4-ethyl ester

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